N,N'-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis{2-[(6-amino-3,5-dicyano-2-pyridinyl)sulfanyl]acetamide}
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Overview
Description
- This compound, with the chemical formula C₄₃H₃₆N₂O₄ , is a complex organic molecule.
- Its structure consists of a central fluorene core (9H-fluorene-9,9-diyldi-4,1-phenylene) connected to two arms, each containing an acetamide group and a 6-amino-3,5-dicyano-2-pyridinylsulfanyl moiety.
- The compound’s intricate architecture suggests potential applications in various fields.
Preparation Methods
- Synthesis of this compound involves several steps due to its complexity.
- One common synthetic route starts with the coupling of 9H-fluorene-9,9-dicarboxylic acid with 4-methoxyaniline to form the central core.
- Subsequent reactions introduce the acetamide and 6-amino-3,5-dicyano-2-pyridinylsulfanyl groups.
- Industrial production methods may vary, but they typically rely on efficient and scalable synthetic processes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfones or sulfoxides.
Substitution: The amino and cyano groups make it susceptible to nucleophilic substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), nucleophiles (e.g., amines), and Lewis acids (e.g., AlCl₃).
Major Products: Various derivatives, such as substituted acetamides or pyridines, may result from these reactions.
Scientific Research Applications
Chemistry: The compound’s unique structure could inspire new ligands for transition metal complexes or catalysts.
Biology: It might exhibit interesting interactions with biological macromolecules due to its diverse functional groups.
Medicine: Research could explore its potential as an anticancer agent or enzyme inhibitor.
Industry: Applications in materials science, such as organic semiconductors or polymers, are worth investigating.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its combination of fluorene, acetamide, and pyridine motifs sets it apart.
- Similar compounds may include other multifunctional molecules with diverse applications.
Properties
Molecular Formula |
C43H28N10O2S2 |
---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[9-[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H28N10O2S2/c44-19-25-17-27(21-46)41(52-39(25)48)56-23-37(54)50-31-13-9-29(10-14-31)43(35-7-3-1-5-33(35)34-6-2-4-8-36(34)43)30-11-15-32(16-12-30)51-38(55)24-57-42-28(22-47)18-26(20-45)40(49)53-42/h1-18H,23-24H2,(H2,48,52)(H2,49,53)(H,50,54)(H,51,55) |
InChI Key |
DAIWCTNLTMGJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)NC(=O)CSC5=C(C=C(C(=N5)N)C#N)C#N)C6=CC=C(C=C6)NC(=O)CSC7=C(C=C(C(=N7)N)C#N)C#N |
Origin of Product |
United States |
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